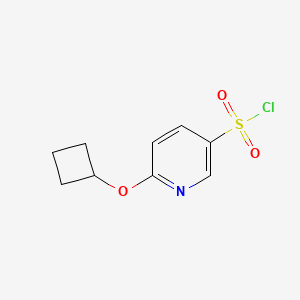

6-Cyclobutoxypyridine-3-sulfonyl chloride

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10ClNO3S |

|---|---|

Molecular Weight |

247.70 g/mol |

IUPAC Name |

6-cyclobutyloxypyridine-3-sulfonyl chloride |

InChI |

InChI=1S/C9H10ClNO3S/c10-15(12,13)8-4-5-9(11-6-8)14-7-2-1-3-7/h4-7H,1-3H2 |

InChI Key |

IVRQEAULDIHVFS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)OC2=NC=C(C=C2)S(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 6 Cyclobutoxypyridine 3 Sulfonyl Chloride

Precursor Synthesis and Regioselective Functionalization

The foundational steps in the synthesis involve the creation of the 6-cyclobutoxypyridine scaffold and the subsequent directed introduction of a sulfonic acid group at the C-3 position of the pyridine (B92270) ring.

Development of 6-Cyclobutoxypyridine Core Architectures

The primary route to the 6-cyclobutoxypyridine core is through a nucleophilic aromatic substitution (SNAr) reaction. This method leverages the reactivity of halopyridines with alcohol nucleophiles.

The synthesis commences with a 6-halopyridine, typically 6-chloropyridine or 6-bromopyridine, as the electrophilic substrate. The cyclobutoxy group is introduced by reacting the halopyridine with cyclobutanol (B46151) in the presence of a strong base. The base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), serves to deprotonate the cyclobutanol, forming the more nucleophilic cyclobutoxide anion. This anion then attacks the C-6 position of the pyridine ring, which is activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen, leading to the displacement of the halide leaving group.

The reaction is typically conducted in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), to facilitate the dissolution of the reactants and promote the substitution reaction.

Table 1: Typical Conditions for Synthesis of 6-Cyclobutoxypyridine

| Parameter | Condition |

|---|---|

| Starting Material | 6-Chloropyridine |

| Nucleophile | Cyclobutanol |

| Base | Sodium Hydride (NaH) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Room Temperature to 80 °C |

Regioselective Sulfonation Strategies for the Pyridine Ring

Following the successful synthesis of the 6-cyclobutoxypyridine core, the next critical step is the regioselective introduction of a sulfonic acid (-SO₃H) group. For the target molecule, this functionalization must occur at the C-3 position of the pyridine ring. This is achieved through an electrophilic aromatic substitution reaction.

The regiochemical outcome of the sulfonation is governed by the combined electronic effects of the ring nitrogen and the C-6 cyclobutoxy substituent. The pyridine nitrogen is a strongly deactivating group and acts as a meta-director in electrophilic substitutions. Conversely, the cyclobutoxy group is an activating, electron-donating group, which directs incoming electrophiles to the ortho and para positions (C-5 and C-4, respectively).

Under the harsh, strongly acidic conditions of sulfonation (e.g., using fuming sulfuric acid or oleum), the pyridine nitrogen becomes protonated, further enhancing its electron-withdrawing and deactivating effect. This powerful deactivating influence overrides the directing effect of the cyclobutoxy group. Consequently, the electrophile (SO₃) preferentially attacks the position that is least deactivated, which is the C-3 position (meta to the nitrogen). This results in the desired 6-cyclobutoxypyridine-3-sulfonic acid with high regioselectivity.

Chlorosulfonation Approaches to the Sulfonyl Chloride Moiety

With the precursor established, the final stage is the formation of the sulfonyl chloride group. This can be achieved through several distinct synthetic routes, including direct chlorosulfonation or multi-step sequences involving the conversion of sulfonic acids or the oxidation of sulfur-containing precursors.

Direct Chlorosulfonation of Substituted Pyridine Derivatives

A direct and efficient method for forming the sulfonyl chloride is the reaction of the 6-cyclobutoxypyridine intermediate with chlorosulfonic acid (ClSO₃H). This reaction proceeds via an electrophilic aromatic substitution mechanism, analogous to sulfonation, where the electrophilic species is effectively +SO₂Cl.

The same regiochemical principles that govern sulfonation apply here. The protonated pyridine ring directs the incoming chlorosulfonyl group to the C-3 position, yielding 6-cyclobutoxypyridine-3-sulfonyl chloride in a single step from the cyclobutoxy precursor. This method is often favored for its atom economy and reduced number of synthetic steps.

Conversion of Pyridine Sulfonic Acids to Sulfonyl Chlorides

An alternative, two-step approach involves the initial synthesis of 6-cyclobutoxypyridine-3-sulfonic acid, as described in section 2.1.2, followed by its conversion to the corresponding sulfonyl chloride. This transformation is a standard procedure in organic synthesis.

Common reagents for converting sulfonic acids to sulfonyl chlorides include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃). chemicalbook.com The reaction typically involves heating the sulfonic acid with an excess of the chlorinating agent, sometimes in an inert solvent. For example, heating pyridine-3-sulfonic acid with PCl₅ and POCl₃ provides pyridine-3-sulfonyl chloride in high yield. chemicalbook.com This method allows for the isolation and purification of the intermediate sulfonic acid, which can be advantageous in some synthetic schemes.

Table 2: Reagents for Conversion of Sulfonic Acid to Sulfonyl Chloride. chemicalbook.com

| Reagent | Typical Conditions | Reported Yield (for Pyridine-3-sulfonic acid) |

|---|---|---|

| Phosphorus Pentachloride (PCl₅) / Phosphorus Oxychloride (POCl₃) | Reflux, 3 hours | 94% |

| Thionyl Chloride (SOCl₂) | Reflux, often with catalytic DMF | Variable |

Oxidative Chlorination Routes from Thiol or Disulfide Precursors

A less direct but viable route to the sulfonyl chloride involves the synthesis and subsequent oxidation of a thiol (-SH) or disulfide (-S-S-) precursor. This methodology requires the initial introduction of a sulfur functionality at the C-3 position of the 6-cyclobutoxypyridine core.

Once the 6-cyclobutoxypyridine-3-thiol or its corresponding disulfide is synthesized, it can be converted to the sulfonyl chloride via oxidative chlorination. A variety of reagents can accomplish this transformation. A common and effective method involves treating the thiol or disulfide with chlorine gas in an aqueous medium, such as water mixed with an organic solvent. acs.org Other modern reagents include combinations like N-chlorosuccinimide (NCS) with dilute hydrochloric acid, or hydrogen peroxide with a chlorine source like thionyl chloride or zirconium tetrachloride. organic-chemistry.org These methods provide a powerful alternative for synthesizing sulfonyl chlorides, particularly when direct chlorosulfonation is problematic. organic-chemistry.orgresearchgate.netlookchem.comnih.gov

Modern Catalytic Methods in Sulfonyl Chloride Formation

The synthesis of heteroaromatic sulfonyl chlorides, including pyridyl derivatives, has evolved from classical methods requiring harsh conditions to more sophisticated catalytic approaches. These modern techniques offer milder reaction conditions, improved functional group tolerance, and alternative pathways that can circumvent the limitations of traditional electrophilic aromatic substitution or Sandmeyer reactions.

Palladium-Catalyzed Sulfonylation: A significant advancement in aryl sulfonyl chloride synthesis is the use of palladium catalysis. This method typically involves the cross-coupling of an arylboronic acid with a sulfur dioxide surrogate. For a substrate like 6-cyclobutoxypyridine-3-boronic acid, this approach would offer a direct route to the target sulfonyl chloride under relatively mild conditions. Research has demonstrated that such processes exhibit significant functional group tolerance. nih.gov The general catalytic cycle involves oxidative addition of the palladium catalyst to a sulfuryl chloride source, transmetalation with the boronic acid, and subsequent reductive elimination to yield the desired product. Optimization of these conditions often involves screening of palladium catalysts, ligands, and solvents to maximize yield. nih.gov

Copper-Catalyzed Sandmeyer-Type Reactions: The Sandmeyer reaction remains a robust and widely used method for converting heteroaromatic amines into various functional groups, including sulfonyl chlorides. acs.org In the context of 6-Cyclobutoxypyridine-3-sulfonyl chloride, the synthesis would commence from 3-amino-6-cyclobutoxypyridine. The amino group is first converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst (e.g., cuprous chloride or cupric chloride) to form the sulfonyl chloride. acs.orggoogle.com While effective, this method involves the use of gaseous sulfur dioxide and the generation of potentially unstable diazonium intermediates, necessitating careful control of reaction conditions, particularly on a large scale. googleapis.com

Electrochemical C–H Sulfonylation: Emerging electrochemical methods offer a novel strategy for the direct C–H functionalization of pyridines. nih.gov This approach can provide meta-selective sulfonylation, which is directly applicable to the 3-position of a pyridine ring. The reaction typically involves the electrochemical oxidation of sulfinates to generate sulfonyl radicals, which then add to the pyridine ring. This methodology avoids the pre-functionalization required in cross-coupling reactions (e.g., conversion to a boronic acid) and operates under mild, redox-neutral conditions, representing a greener alternative to traditional methods. nih.gov

Other Transition-Metal-Free Methods: Alternative strategies include the oxidative chlorination of corresponding sulfur compounds (thiols, disulfides) or the reaction of sulfonyl hydrazides with N-chlorosuccinimide (NCS). nih.govorganic-chemistry.org While these methods can be effective, they often require the prior synthesis of a sulfur-containing precursor at the desired position on the pyridine ring.

Below is a comparative table of catalytic methods applicable to pyridyl sulfonyl chloride synthesis.

| Method | Precursor | Key Reagents/Catalysts | Advantages | Potential Challenges |

| Palladium-Catalyzed Coupling | Pyridine-3-boronic acid | Pd catalyst (e.g., Pd(OAc)2), SO2Cl2 | Mild conditions, high functional group tolerance nih.gov | Cost of catalyst, synthesis of boronic acid precursor |

| Copper-Catalyzed Sandmeyer | 3-Aminopyridine | NaNO2, HCl, SO2, CuCl/CuCl2 | Well-established, robust for industrial scale acs.org | Use of gaseous SO2, stability of diazonium salts googleapis.com |

| Electrochemical C–H Sulfonylation | Pyridine | Sodium sulfinates, Electrolysis setup | Direct C–H functionalization, mild conditions nih.gov | Specialized equipment, scalability can be a concern |

Process Optimization and Scalability Considerations for 6-Cyclobutoxypyridine-3-sulfonyl chloride Synthesis

Scaling up the synthesis of any chemical intermediate, including 6-Cyclobutoxypyridine-3-sulfonyl chloride, requires rigorous process optimization to ensure safety, efficiency, cost-effectiveness, and product quality. Traditional batch processing is often challenged by issues related to heat management, reagent handling, and consistent product purity, leading to the adoption of modern manufacturing concepts like continuous flow chemistry. nih.govresearchgate.net

From Batch to Continuous Flow: Chlorosulfonation reactions are often highly exothermic and can release hazardous gases, making their scale-up in batch reactors challenging. aiche.org Continuous manufacturing, utilizing continuous stirred-tank reactors (CSTRs) or plug flow reactors, offers significant safety and efficiency advantages. nih.govresearchgate.net This approach involves smaller reaction volumes at any given time, which improves heat transfer and control, reduces the risks associated with thermal runaways, and allows for the safe, gradual release of gaseous byproducts. aiche.org The transition to a continuous process can significantly enhance space-time yield, a critical factor in industrial production. aiche.org

Process Parameter Optimization: A Design of Experiments (DOE) approach is a powerful tool for systematically optimizing critical process parameters. nih.gov For the synthesis of a sulfonyl chloride, key variables often include reaction temperature, equivalents of the chlorosulfonating agent (e.g., chlorosulfonic acid), and reaction time. nih.gov The objective is to identify conditions that maximize the conversion of the starting material and the yield of the desired sulfonyl chloride while minimizing the formation of key impurities, such as the corresponding sulfonic acid, which can arise from hydrolysis during the reaction or work-up. nih.gov

The table below illustrates a hypothetical central composite design (CCD) for optimizing a chlorosulfonation reaction, based on methodologies applied to similar aryl sulfonyl chlorides. nih.gov

| Run | Temperature (°C) | Reagent (Equivalents) | Time (hours) | Predicted Yield (%) |

| 1 | 80 | 3.0 | 2 | 85 |

| 2 | 100 | 3.0 | 2 | 92 |

| 3 | 80 | 5.0 | 2 | 88 |

| 4 | 100 | 5.0 | 2 | 95 |

| 5 | 80 | 4.0 | 1 | 82 |

| 6 | 100 | 4.0 | 1 | 89 |

| 7 | 90 | 3.0 | 1.5 | 90 |

| 8 | 90 | 5.0 | 1.5 | 93 |

| 9 | 90 | 4.0 | 2.5 | 94 |

Work-up and Purification: The isolation and purification of the sulfonyl chloride product are critical for achieving high purity. The highly reactive nature of the sulfonyl chloride group makes it susceptible to hydrolysis. acs.org Therefore, the work-up procedure, which often involves quenching the reaction mixture in water or ice, must be carefully controlled to minimize the formation of the sulfonic acid impurity. nih.gov The rate of addition during quenching and the temperature are crucial parameters. nih.gov For industrial-scale production, purification methods such as distillation under reduced pressure are often employed to achieve the required product purity. google.com

Material and Equipment Considerations: On a manufacturing scale, the corrosive nature of reagents like chlorosulfonic acid and the resulting acidic process liquors necessitates the use of specialized equipment. acs.org Glass-lined or plastic-lined vessels are often required to prevent corrosion of standard mild or stainless steel reactors. acs.org In continuous flow setups, the compatibility of tubing and pump materials with the corrosive reaction mixture is a critical consideration for ensuring consistent and reliable operation. aiche.org Real-time process monitoring, for instance, using gravimetric balances to track mass flow, is essential for maintaining control and stability during large-scale continuous runs. researchgate.netaiche.org

Chemical Reactivity and Transformation Pathways of 6 Cyclobutoxypyridine 3 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

The core reactivity of 6-Cyclobutoxypyridine-3-sulfonyl chloride is centered on the sulfonyl chloride group (-SO₂Cl). The sulfur atom in this group is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for attack by nucleophiles. The general mechanism involves the nucleophile attacking the sulfur atom, leading to the displacement of the chloride ion, which is a good leaving group. This reaction is the foundation for the synthesis of a diverse range of derivatives.

Formation of Sulfonamides via Amine Coupling

The reaction of 6-Cyclobutoxypyridine-3-sulfonyl chloride with primary or secondary amines is a robust and widely utilized method for the formation of sulfonamides. This reaction, often referred to as sulfonylation, typically proceeds with high efficiency and is a cornerstone in the synthesis of many biologically active molecules. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

6-Cyclobutoxypyridine-3-sulfonyl chloride readily reacts with a variety of primary and secondary aliphatic amines to yield the corresponding N-alkyl and N,N-dialkyl-6-cyclobutoxypyridine-3-sulfonamides. The nucleophilicity of the amine plays a significant role in the reaction rate, with less sterically hindered and more basic amines generally reacting more rapidly.

Table 1: Examples of Sulfonamide Formation with Aliphatic Amines

| Amine Nucleophile | Product |

|---|---|

| Methylamine | N-methyl-6-cyclobutoxypyridine-3-sulfonamide |

| Diethylamine | N,N-diethyl-6-cyclobutoxypyridine-3-sulfonamide |

| Piperidine | 1-[(6-Cyclobutoxypyridin-3-yl)sulfonyl]piperidine |

This table is illustrative and based on the general reactivity of sulfonyl chlorides with aliphatic amines.

The coupling of 6-Cyclobutoxypyridine-3-sulfonyl chloride with aromatic and heterocyclic amines provides access to a wide range of N-aryl and N-heteroaryl sulfonamides. The reactivity of these amines is influenced by the electronic properties of the substituents on the aromatic or heterocyclic ring. Electron-donating groups on the ring increase the nucleophilicity of the amine and facilitate the reaction, whereas electron-withdrawing groups can decrease the reaction rate.

Table 2: Examples of Sulfonamide Formation with Aromatic and Heterocyclic Amines

| Amine Nucleophile | Product |

|---|---|

| Aniline | N-phenyl-6-cyclobutoxypyridine-3-sulfonamide |

| 4-Methoxyaniline | N-(4-methoxyphenyl)-6-cyclobutoxypyridine-3-sulfonamide |

| 2-Aminopyridine | N-(pyridin-2-yl)-6-cyclobutoxypyridine-3-sulfonamide |

This table is illustrative and based on the general reactivity of sulfonyl chlorides with aromatic and heterocyclic amines.

In molecules containing multiple nucleophilic sites, the sulfonylation reaction with 6-Cyclobutoxypyridine-3-sulfonyl chloride can exhibit a degree of chemoselectivity. Generally, the more nucleophilic and less sterically hindered amine will react preferentially. For instance, in a molecule containing both a primary aliphatic amine and a less nucleophilic aromatic amine, the reaction is likely to occur at the aliphatic amine.

Regioselectivity becomes a factor when reacting with unsymmetrical nucleophiles. For example, in substituted anilines, the reaction occurs exclusively at the amino group. In molecules with multiple, similar amine functionalities, the reaction outcome may be a mixture of products, and the selectivity can sometimes be influenced by reaction conditions such as temperature, solvent, and the nature of the base used.

Synthesis of Sulfonate Esters via Alcoholysis

6-Cyclobutoxypyridine-3-sulfonyl chloride can react with alcohols in a process known as alcoholysis to form sulfonate esters. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which acts as a scavenger for the HCl produced. The resulting sulfonate esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions. The reaction proceeds well with primary and secondary alcohols.

Table 3: Examples of Sulfonate Ester Formation

| Alcohol Nucleophile | Product |

|---|---|

| Methanol | Methyl 6-cyclobutoxypyridine-3-sulfonate |

| Ethanol | Ethyl 6-cyclobutoxypyridine-3-sulfonate |

This table is illustrative and based on the general reactivity of sulfonyl chlorides with alcohols.

Reactions with Other Heteroatom Nucleophiles (e.g., thiols)

Beyond amines and alcohols, 6-Cyclobutoxypyridine-3-sulfonyl chloride can react with other heteroatom nucleophiles. For instance, its reaction with thiols (mercaptans) in the presence of a base leads to the formation of thiosulfonate esters. These compounds are of interest in their own right and can also serve as synthetic intermediates. The reaction with thiols is analogous to that with alcohols, with the more nucleophilic sulfur atom attacking the sulfonyl center.

Carbon-Carbon Bond Formation Involving the Sulfonyl Group

The sulfonyl chloride group is a key handle for transformations that form new carbon-carbon bonds, primarily through its conversion into sulfones which then participate in classical or modern coupling reactions.

The Friedel-Crafts reaction is a classical method for forming carbon-sulfur bonds, which can be a precursor to carbon-carbon bond formation. In this context, 6-Cyclobutoxypyridine-3-sulfonyl chloride can act as an electrophile, reacting with electron-rich aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield diaryl sulfones. The reaction proceeds via the formation of a sulfonyl cation equivalent, which then undergoes electrophilic aromatic substitution on a suitable arene.

However, the reaction of alkyl or heteroaryl sulfonyl chlorides in Friedel-Crafts reactions can sometimes lead to low yields. This is attributed to a competing side reaction where the sulfonyl chloride acts as a source of electrophilic chlorine, leading to chlorination of the aromatic substrate rather than sulfonylation. To circumvent this, the sulfonyl chloride can be converted to the corresponding sulfonyl fluoride (B91410), which suppresses the undesired chlorination pathway and generally provides higher yields of the desired sulfone product.

| Reactant (Arene) | Catalyst | Product |

| Benzene | AlCl₃ | 3-(Benzenesulfonyl)-6-cyclobutoxypyridine |

| Toluene | AlCl₃ | 6-Cyclobutoxy-3-(tosyl)pyridine |

| Anisole | AlCl₃ | 6-Cyclobutoxy-3-((4-methoxyphenyl)sulfonyl)pyridine |

| Naphthalene | AlCl₃ | 6-Cyclobutoxy-3-(naphthalen-1-ylsulfonyl)pyridine |

This table illustrates potential Friedel-Crafts reactions for sulfone synthesis.

Modern synthetic chemistry has expanded the utility of sulfonyl chlorides beyond traditional reactions. They are now recognized as effective coupling partners in various transition-metal-catalyzed cross-coupling reactions. These reactions often proceed via a "desulfonylative" or "desulfitative" pathway, where the sulfonyl chloride group acts as a leaving group, enabling the formation of a new carbon-carbon bond at its position on the pyridine ring. acs.orgsioc-journal.cnmit.edu

Palladium-catalyzed reactions, such as Suzuki or Stille couplings, can utilize aryl sulfonyl chlorides as alternatives to aryl halides. mit.eduresearchgate.net In these transformations, the C-S bond is activated by the palladium catalyst, leading to the extrusion of sulfur dioxide (SO₂) and the formation of an organopalladium intermediate that subsequently couples with a suitable partner like a boronic acid or organostannane. researchgate.net This approach allows the 6-cyclobutoxypyridin-3-yl moiety to be incorporated into biaryl or vinyl-aryl structures.

Furthermore, sulfones derived from 6-Cyclobutoxypyridine-3-sulfonyl chloride can also participate in desulfonylative cross-coupling reactions, providing another route to C-C bond formation. nih.govresearchgate.net These reactions, often catalyzed by nickel or palladium, enable the cleavage of the robust aryl C-SO₂ bond and its replacement with a new aryl, alkyl, or other organic group. nih.govchemrxiv.org

| Coupling Partner | Catalyst System | Reaction Type | Product |

| Phenylboronic acid | Pd(PPh₃)₄ / Base | Desulfonylative Suzuki | 6-Cyclobutoxy-3-phenylpyridine |

| Vinyltributylstannane | Pd₂(dba)₃ / P(2-furyl)₃ | Desulfonylative Stille | 6-Cyclobutoxy-3-vinylpyridine |

| Phenylzinc chloride | NiCl₂(dppe) | Desulfonylative Negishi | 6-Cyclobutoxy-3-phenylpyridine |

| Alkyl Silicate | Photoredox Catalyst | Desulfonylative Alkylation | 3-Alkyl-6-cyclobutoxypyridine |

This table presents examples of cross-coupling reactions involving the sulfonyl group.

Reduction and Desulfonylation Reactions

The sulfonyl chloride functional group can be readily reduced to other sulfur-containing moieties or completely removed from the aromatic ring.

The reduction of aryl sulfonyl chlorides to the corresponding thiols is a common transformation. taylorfrancis.com This can be accomplished using various reducing agents. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are effective, as is the use of zinc dust in an acidic medium. taylorfrancis.comgoogle.com Catalytic hydrogenation over a palladium catalyst in the presence of a base also provides a clean method for this reduction. google.comgoogle.com Milder conditions using triphenylphosphine (B44618) have also been reported to efficiently produce aryl thiols from sulfonyl chlorides. researchgate.netorganic-chemistry.org Depending on the conditions, the intermediate thiol can sometimes be oxidized to form the corresponding disulfide as a byproduct. taylorfrancis.com

Complete removal of the sulfonyl group, known as desulfonylation, is also a valuable synthetic operation. This reductive cleavage of the carbon-sulfur bond can be achieved under various conditions. As mentioned previously, desulfonylative cross-coupling reactions effectively remove the sulfonyl unit while forming a new C-C bond. nih.gov For simple removal and replacement with a hydrogen atom, strong reducing conditions, such as those employing neutral organic super-electron-donors or samarium(II) iodide, can be used to cleave the C-S bond in the corresponding sulfone. strath.ac.ukresearchgate.net

| Reagent / Conditions | Product Functional Group | Product Name |

| Zn / H⁺ | Thiol (-SH) | 6-Cyclobutoxypyridine-3-thiol |

| LiAlH₄ | Thiol (-SH) | 6-Cyclobutoxypyridine-3-thiol |

| H₂, Pd/C, Base | Thiol (-SH) | 6-Cyclobutoxypyridine-3-thiol |

| PPh₃ | Thiol (-SH) | 6-Cyclobutoxypyridine-3-thiol |

| Reductive Cleavage (e.g., SmI₂) | Hydrogen (-H) | 6-Cyclobutoxypyridine |

This table summarizes reduction and desulfonylation pathways.

Reactivity of the Pyridine Ring System

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which influences its susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is strongly deactivated towards electrophilic attack, with reactivity often compared to that of nitrobenzene. wikipedia.orgyoutube.com This deactivation is caused by the electron-withdrawing inductive effect of the nitrogen atom. Furthermore, under the acidic conditions typical for many SEAr reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, creating a pyridinium (B92312) ion which further deactivates the ring. wikipedia.org In 6-Cyclobutoxypyridine-3-sulfonyl chloride, the ring is further deactivated by the potent electron-withdrawing sulfonyl chloride group at the 3-position. While the cyclobutoxy group at the 6-position is an electron-donating, activating group, the combined deactivating effects of the ring nitrogen and the sulfonyl chloride make electrophilic substitution very difficult. If forced under harsh conditions, substitution would be directed by the interplay of these groups. The strongest deactivating groups (-N⁺- and -SO₂Cl) direct meta to their positions, while the activating group (-OR) directs ortho and para. The C-5 position is meta to the sulfonyl chloride and ortho to the cyclobutoxy group, making it the most likely, though still challenging, site for electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr): In contrast to its inertness toward electrophiles, the electron-deficient pyridine ring is activated for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen (C2, C4, C6). quora.comstackexchange.comquimicaorganica.org The reaction proceeds through a high-energy anionic intermediate (a Meisenheimer complex), which is stabilized when the negative charge can be delocalized onto the electronegative nitrogen atom. stackexchange.com In 6-Cyclobutoxypyridine-3-sulfonyl chloride, the C2 and C4 positions are activated by the ring nitrogen. The powerful electron-withdrawing sulfonyl chloride group at C3 further activates the adjacent C2 and C4 positions for nucleophilic attack. Therefore, a strong nucleophile could potentially displace a suitable leaving group at the C2 or C4 positions, should one be present. As the molecule stands, a nucleophile would most likely attack the sulfonyl group itself, but if the ring were further substituted with a halide at C2 or C4, SNAr would be a highly favorable pathway.

The cyclobutoxy group is generally stable under many reaction conditions. The ether linkage is robust to most basic, reducing, and organometallic reagents. However, the C-O ether bond can be cleaved under strongly acidic conditions. Reagents such as boron tribromide (BBr₃), hydroiodic acid (HI), or hydrobromic acid (HBr) are commonly used for the cleavage of aryl ethers. ufp.ptnih.govpearson.com The reaction with BBr₃, for example, would proceed by coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the cyclobutyl carbon, leading to the formation of 6-hydroxypyridine-3-sulfonyl chloride and cyclobutyl bromide after an aqueous workup. pearson.comnih.gov Functionalization of the cyclobutane (B1203170) ring itself, without cleaving the ether bond, is more challenging and would likely require radical-based methods that could lack selectivity and affect other parts of the molecule.

| Reagent | Transformation | Product |

| BBr₃, then H₂O | Ether Cleavage | 6-Hydroxypyridine-3-sulfonyl chloride |

| HBr (conc.) | Ether Cleavage | 6-Hydroxypyridine-3-sulfonyl chloride |

This table shows potential reactions for the functionalization of the cyclobutoxy moiety.

Derivatization Strategies and Applications As a Versatile Synthetic Intermediate

Construction of Complex Molecular Architectures

6-Cyclobutoxypyridine-3-sulfonyl chloride serves as a key reagent in the synthesis of intricate molecular structures, particularly in the field of medicinal chemistry. The sulfonamide linkage, formed by the reaction of the sulfonyl chloride with primary or secondary amines, is a common motif in many biologically active compounds. nih.govcbijournal.com The pyridine (B92270) core of the molecule can also be functionalized, allowing for the creation of diverse and complex scaffolds.

The synthesis of novel sulfonamide derivatives often involves the straightforward reaction of 6-cyclobutoxypyridine-3-sulfonyl chloride with a desired amine in the presence of a base. rsc.orglibretexts.org This modular approach allows for the systematic variation of the amine component, facilitating the exploration of structure-activity relationships in drug discovery programs. For instance, its derivatives are investigated as potential PI3K/mTOR dual inhibitors. nih.gov

Table 1: Examples of Nucleophiles Used in Derivatization of 6-Cyclobutoxypyridine-3-sulfonyl chloride

| Nucleophile Class | Specific Example | Resulting Functional Group |

|---|---|---|

| Primary Amines | Aniline | N-phenylsulfonamide |

| Secondary Amines | Piperidine | N-piperidylsulfonamide |

| Alcohols | Methanol | Methyl sulfonate |

| Phenols | Phenol | Phenyl sulfonate |

Role in Combinatorial and Library Synthesis

Combinatorial chemistry relies on the rapid and efficient synthesis of large libraries of related compounds for high-throughput screening. nih.gov The robust and predictable reactivity of 6-cyclobutoxypyridine-3-sulfonyl chloride makes it an ideal building block for such applications. enamine.net By reacting the sulfonyl chloride with a diverse set of amines on a solid support or in a parallel synthesis format, large libraries of sulfonamides can be generated. nih.gov

This diversity-oriented synthesis approach enables the exploration of vast chemical space to identify novel compounds with desired biological activities. youtube.com The resulting sulfonamide libraries can be screened against various biological targets to identify potential drug leads.

Application in Postsynthetic Modification of Materials

The reactivity of sulfonyl chlorides can be harnessed for the postsynthetic modification of materials, such as metal-organic frameworks (MOFs). rsc.orgresearchgate.net MOFs with accessible amino or hydroxyl groups can be functionalized by treatment with 6-cyclobutoxypyridine-3-sulfonyl chloride. This modification can alter the chemical and physical properties of the MOF, such as its porosity, catalytic activity, and guest-binding capabilities. Introducing the 6-cyclobutoxypyridine-3-sulfonamide moiety can impart new functionalities and enhance the performance of the material for specific applications.

Precursor for Advanced Heterocyclic Compounds

Beyond the formation of sulfonamides, 6-cyclobutoxypyridine-3-sulfonyl chloride can serve as a precursor for the synthesis of more complex heterocyclic systems. mdpi.com The sulfonyl chloride group can be transformed into other functionalities, or the pyridine ring can participate in cyclization reactions to form fused heterocyclic structures. For example, reaction with bidentate nucleophiles can lead to the formation of novel fused ring systems with potential applications in materials science and medicinal chemistry. researchgate.netmdpi.com The synthesis of various heterocyclic sulfonamides is a significant area of research. nih.govmit.edu

Utilization in Analytical Derivatization for Enhanced Detection

In analytical chemistry, derivatization is often employed to improve the detection and quantification of analytes, particularly in liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov 6-Cyclobutoxypyridine-3-sulfonyl chloride can be used as a derivatizing agent for compounds containing primary or secondary amine groups, such as steroids or bisphenols. nih.gov The resulting sulfonamide derivatives often exhibit enhanced ionization efficiency in the mass spectrometer, leading to improved sensitivity.

This "tagging" strategy allows for the detection of low-abundance analytes in complex biological or environmental samples. patsnap.comrsc.org The specific fragmentation pattern of the pyridine-containing tag can also aid in the structural elucidation of the derivatized analyte.

Table 2: Comparison of Analytical Performance Before and After Derivatization

| Analyte | Method | Limit of Detection (LOD) |

|---|---|---|

| Amine X | LC-MS | 10 ng/mL |

Mechanistic Investigations of 6 Cyclobutoxypyridine 3 Sulfonyl Chloride Reactions

Kinetic Studies of Nucleophilic Substitution at Sulfonyl Sulfur

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. For nucleophilic substitution at the sulfonyl sulfur of arenesulfonyl chlorides, the reactions are often discussed in terms of a concerted SN2-type displacement. organic-chemistry.org The reactivity is influenced by electronic effects of substituents on the aromatic ring, the nature of the nucleophile, the leaving group, and the solvent.

A key method for probing these effects is the Hammett equation, which relates reaction rates to substituent constants (σ). For the chloride-chloride exchange reaction in a series of arenesulfonyl chlorides, a Hammett plot yielded a positive ρ-value of +2.02. researcher.life This positive value indicates that electron-withdrawing groups on the aryl ring accelerate the reaction by stabilizing the build-up of negative charge on the sulfonyl group in the transition state. Conversely, electron-donating groups decrease the reaction rate. researcher.life

Kinetic solvent isotope effects (KSIE) also offer mechanistic clues. The KSIE for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride (kH2O/kD2O) are around 1.56, which is considered indicative of significant bond breaking of the sulfur-chloride bond in the transition state. researchgate.net

| Substituent on Benzene Ring | Substituent Constant (σ) | Rate Constant (k × 104, M-1s-1) |

|---|---|---|

| 4-OCH3 | -0.27 | 0.24 |

| 4-CH3 | -0.17 | 0.67 |

| H | 0.00 | 1.33 |

| 4-Cl | +0.23 | 4.55 |

| 3-NO2 | +0.71 | 43.1 |

Elucidation of Reaction Pathways (e.g., Concerted vs. Addition-Elimination)

The mechanism of nucleophilic substitution at a sulfonyl sulfur is a subject of ongoing discussion, with two primary pathways considered: a concerted, SN2-type mechanism and a stepwise addition-elimination (A-E) mechanism.

The concerted SN2 mechanism involves a single transition state where the nucleophile attacks the sulfur atom at the same time as the leaving group departs. organic-chemistry.orgresearcher.life This pathway is analogous to the SN2 reaction at a carbon center.

The addition-elimination mechanism involves the formation of a pentacoordinate sulfurane intermediate. organic-chemistry.org This intermediate would then subsequently lose the leaving group in a second step.

For most arenesulfonyl chlorides reacting with common nucleophiles, considerable evidence points towards a concerted SN2-like mechanism. researcher.liferesearchgate.net Theoretical studies, such as DFT calculations on the chloride-chloride exchange reaction, reveal a reaction profile with a single transition state, which is characteristic of an SN2 process. organic-chemistry.orgresearcher.life However, the possibility of an addition-elimination pathway cannot be entirely dismissed, particularly with highly electronegative substituents or with certain nucleophiles and leaving groups. For instance, the analogous fluoride (B91410) exchange reaction in benzenesulfonyl fluoride is believed to proceed via an addition-elimination mechanism, highlighting that the pathway is sensitive to the nature of the leaving group. organic-chemistry.orgresearcher.life

Influence of Solvent and Catalysis on Reaction Mechanisms

Solvents can profoundly influence the rates and mechanisms of sulfonyl chloride reactions by stabilizing or destabilizing reactants, transition states, and intermediates. rsc.org Solvolysis reactions of arenesulfonyl chlorides are particularly sensitive to solvent properties. The Grunwald-Winstein equation is often applied to correlate solvolysis rates with solvent ionizing power and nucleophilicity. researchgate.net Generally, more polar solvents can stabilize the charge separation in the transition state, accelerating the reaction. rsc.org

Nucleophilic catalysis is also a significant factor. For example, the hydrolysis of sulfonyl chlorides can be catalyzed by nucleophilic species that form a highly reactive intermediate. researchgate.net This is distinct from general base catalysis where a second molecule of a solvent like water or alcohol assists in proton removal from the attacking nucleophile. researchgate.net The choice of solvent can also influence selectivity in catalytic processes. For instance, enantioselectivity in some reactions has been shown to depend on both solvent polarity and basicity, with the best results often obtained in non-polar, non-basic solvents. rsc.org

Radical Reaction Pathways in Sulfonyl Chloride Chemistry

While ionic pathways like nucleophilic substitution are common, arenesulfonyl chlorides can also undergo reactions via radical mechanisms. This typically involves the homolytic cleavage of the sulfur-chlorine bond to generate a sulfonyl radical (RSO₂•). This pathway provides a distinct route to sulfonylated products.

The generation of sulfonyl radicals from arenesulfonyl chlorides can be initiated by various methods, including photoredox catalysis. acs.org In these processes, a photocatalyst, upon excitation by visible light, can induce a single-electron transfer to the sulfonyl chloride, leading to the release of a chloride ion and the formation of the desired sulfonyl radical. researchgate.netrsc.org These highly reactive radicals can then participate in a range of transformations, such as addition to alkenes and alkynes, providing a powerful method for C-S bond formation. researcher.lifecam.ac.uk

For example, sulfonyl radicals generated via photoredox catalysis have been successfully coupled with electron-deficient olefins to form various dialkyl sulfones in high yields. organic-chemistry.orgcam.ac.uk This radical strategy complements the traditional ionic pathways and has been utilized in the synthesis of complex molecules and γ-lactones. researcher.life Electrochemical reduction of arenesulfonyl chlorides is another method that can proceed through radical intermediates. acs.org

Stereochemical Outcomes of Reactions Involving the Cyclobutoxy Group

Specific studies on the stereochemical outcomes of reactions involving the cyclobutoxy group of 6-cyclobutoxypyridine-3-sulfonyl chloride have not been extensively reported in the scientific literature. However, general stereochemical principles can be applied to predict likely outcomes.

The cyclobutoxy group is attached to the pyridine (B92270) ring via an ether linkage. In most reactions involving the sulfonyl chloride moiety, such as nucleophilic substitution at the sulfur atom, the bonds to the cyclobutoxy group are not directly involved. If the cyclobutoxy group contains a chiral center (for example, if it is substituted), its stereochemical integrity would be expected to be maintained throughout such reactions. The reaction occurs at the remote sulfonyl center, which should not affect the stereochemistry of the ether group.

If a reaction were to directly involve the cyclobutoxy group, such as ether cleavage under harsh acidic or basic conditions, the stereochemical outcome would depend on the specific mechanism of that cleavage. Such reactions could potentially lead to inversion or racemization at a chiral carbon within the cyclobutyl ring, but these transformations fall outside the typical reactivity of the sulfonyl chloride group.

Theoretical and Computational Studies on 6 Cyclobutoxypyridine 3 Sulfonyl Chloride

Quantum Chemical Calculations of Electronic Structure and Bonding

To understand the electronic nature of 6-Cyclobutoxypyridine-3-sulfonyl chloride, quantum chemical calculations would be employed. Methods such as Density Functional Theory (DFT) would be instrumental in mapping the electron density distribution across the molecule. These calculations would reveal the localization of electron-rich and electron-poor regions, which is crucial for predicting its reactivity. Key parameters that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Furthermore, an analysis of the molecular orbitals would provide insight into the bonding characteristics. For instance, the nature of the bonds within the pyridine (B92270) ring, the cyclobutoxy group, and the sulfonyl chloride moiety could be characterized. The degree of aromaticity of the pyridine ring and the electronic effects of the substituents—the electron-donating cyclobutoxy group and the electron-withdrawing sulfonyl chloride group—would be quantified.

Prediction of Reactivity, Regioselectivity, and Transition States

Building upon the electronic structure calculations, the reactivity of 6-Cyclobutoxypyridine-3-sulfonyl chloride could be predicted. The calculated electrostatic potential surface would highlight the sites most susceptible to nucleophilic and electrophilic attack. The sulfonyl chloride group is an electrophilic center, and its reactivity towards various nucleophiles could be computationally modeled.

To investigate reaction mechanisms, transition state theory would be applied. By locating the transition state structures for potential reactions, the activation energies could be calculated, providing a quantitative measure of the reaction kinetics. This would be particularly useful in understanding the regioselectivity of reactions, for example, in predicting the outcome of nucleophilic substitution at the sulfur atom versus reactions involving the pyridine ring.

Conformational Analysis of the Cyclobutoxy and Pyridine Moieties

The three-dimensional structure and flexibility of 6-Cyclobutoxypyridine-3-sulfonyl chloride are determined by the rotational freedom around its single bonds. A detailed conformational analysis would be necessary to identify the most stable conformations (local and global energy minima). This would involve systematically rotating the bonds connecting the cyclobutoxy group to the pyridine ring and the sulfonyl chloride group to the ring.

Intermolecular Interactions and Solid-State Properties of Sulfonyl Chloride Derivatives

In the solid state, the properties of 6-Cyclobutoxypyridine-3-sulfonyl chloride would be governed by intermolecular interactions. Computational methods can be used to study these non-covalent interactions, which include hydrogen bonds, halogen bonds (involving the chlorine atom), and van der Waals forces.

Techniques such as Hirshfeld surface analysis could be employed to visualize and quantify the different types of intermolecular contacts in a crystal lattice. This would provide a detailed picture of how the molecules pack together. The strength and nature of these interactions are fundamental to understanding the material's melting point, solubility, and polymorphism. While crystal structure data for this specific compound is not available, analysis of related sulfonyl chloride derivatives often reveals significant roles for the sulfonyl oxygen atoms and the chloride in directing crystal packing.

Design of Novel Catalytic Systems for Sulfonyl Chloride Transformations

The sulfonyl chloride functional group is a versatile handle in organic synthesis. Computational chemistry can aid in the design of novel catalytic systems to promote its transformations. For example, in reactions such as sulfonamide synthesis or Suzuki-Miyaura cross-coupling, catalysts are often employed.

Theoretical calculations could be used to screen potential catalysts and to elucidate the catalytic cycle. By modeling the interaction of the sulfonyl chloride with a catalyst, the key steps of the reaction, such as oxidative addition and reductive elimination, can be investigated. This computational approach can accelerate the discovery of more efficient and selective catalysts for transformations involving 6-Cyclobutoxypyridine-3-sulfonyl chloride, potentially leveraging photoredox catalysis or other modern synthetic methods.

Advanced Analytical Methodologies for Studying Reactions of 6 Cyclobutoxypyridine 3 Sulfonyl Chloride

Chromatographic Techniques for Reaction Monitoring and Product Isolation

Chromatographic methods are indispensable for the real-time monitoring of the conversion of starting materials to products and for the purification of the final compounds. High-Performance Liquid Chromatography (HPLC) is the premier technique for these purposes.

Reaction Monitoring: The synthesis of 6-cyclobutoxypyridine-3-sulfonyl chloride would likely proceed from the diazotization of 6-cyclobutoxypyridin-3-amine (B8746544) followed by a sulfonyl chlorination reaction. An HPLC method would be developed to track the disappearance of the starting amine and the appearance of the sulfonyl chloride product. A typical setup would involve a reverse-phase C18 column. The mobile phase would likely be a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic solvent such as acetonitrile (B52724) or methanol. This allows for the effective separation of the more polar starting material, 6-cyclobutoxypyridin-3-amine, from the less polar product, 6-cyclobutoxypyridine-3-sulfonyl chloride. UV detection, likely in the range of 220-280 nm, would be suitable for visualizing both the reactant and the product, enabling the calculation of conversion rates and the identification of any significant side products.

Product Isolation: For the purification of 6-cyclobutoxypyridine-3-sulfonyl chloride and its subsequent reaction products, preparative HPLC or flash chromatography would be employed. The choice of the stationary and mobile phases would be guided by the polarity of the compounds of interest. For instance, in a reaction where 6-cyclobutoxypyridine-3-sulfonyl chloride is reacted with an amine to form a sulfonamide, the resulting product will have a different polarity, necessitating a tailored chromatographic separation method.

Below is a hypothetical data table illustrating the kind of information that would be generated during HPLC monitoring of a reaction.

| Time (minutes) | Peak Area (%) - 6-cyclobutoxypyridin-3-amine | Peak Area (%) - 6-Cyclobutoxypyridine-3-sulfonyl chloride |

| 0 | 100 | 0 |

| 30 | 55 | 45 |

| 60 | 20 | 80 |

| 120 | 5 | 95 |

| 180 | <1 | >99 |

Spectroscopic Characterization of Reaction Intermediates and Products

Spectroscopic techniques are crucial for the unambiguous identification and structural elucidation of newly synthesized compounds. The primary methods for characterizing 6-cyclobutoxypyridine-3-sulfonyl chloride and its derivatives would be Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would provide detailed information about the molecular structure.

For 6-cyclobutoxypyridine-3-sulfonyl chloride , the expected ¹H NMR spectrum would show characteristic signals for the protons on the pyridine (B92270) ring and the cyclobutoxy group. The pyridine protons would appear as distinct doublets and doublets of doublets in the aromatic region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling constants being indicative of their positions relative to the sulfonyl chloride and cyclobutoxy substituents. The protons of the cyclobutoxy group would appear in the aliphatic region (typically δ 1.5-5.0 ppm), with the proton attached to the oxygen-bearing carbon appearing at the most downfield position within this group.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the target compound. For 6-cyclobutoxypyridine-3-sulfonyl chloride, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound. The isotopic pattern of this peak would be characteristic of a molecule containing chlorine and sulfur atoms. Fragmentation analysis would likely show the loss of the SO₂Cl group and cleavage of the cyclobutoxy ring, providing further structural confirmation.

A summary of the expected spectroscopic data for the key compounds is presented below.

| Compound Name | Analytical Technique | Expected Data |

| 6-cyclobutoxypyridin-3-amine | ¹H NMR | Signals for pyridine ring protons, signals for cyclobutoxy group protons, and a broad signal for the amine protons. |

| 6-cyclobutoxypyridin-3-amine | MS | Molecular ion peak corresponding to its molecular weight. |

| 6-Cyclobutoxypyridine-3-sulfonyl chloride | ¹H NMR | Downfield shifted pyridine proton signals compared to the amine precursor; characteristic signals for the cyclobutoxy group. |

| 6-Cyclobutoxypyridine-3-sulfonyl chloride | ¹³C NMR | Signals for the carbon atoms of the pyridine ring and the cyclobutoxy group. |

| 6-Cyclobutoxypyridine-3-sulfonyl chloride | MS (HRMS) | Accurate mass measurement confirming the elemental formula; characteristic isotopic pattern for Cl and S. |

By employing these advanced chromatographic and spectroscopic methodologies, researchers can effectively monitor the synthesis of 6-cyclobutoxypyridine-3-sulfonyl chloride, isolate the pure compound, and rigorously characterize its structure and the structures of its reaction products.

Emerging Research Directions and Future Prospects for 6 Cyclobutoxypyridine 3 Sulfonyl Chloride

Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of sulfonyl chlorides, including pyridine-3-sulfonyl chloride derivatives, has traditionally involved reagents that are environmentally challenging, such as phosphorus oxychloride and phosphorus pentachloride. rsc.orgresearchgate.net Modern research is actively pursuing more sustainable methods that minimize waste, reduce energy consumption, and avoid hazardous chemicals.

Green chemistry approaches focus on several key areas:

Alternative Reagents: Methods are being developed that replace harsh chlorinating agents. One such approach involves the N-chlorosuccinimide (NCS) chlorosulfonation of S-alkylisothiourea salts, which are odorless and readily prepared from inexpensive thiourea (B124793) and alkyl halides. biosynth.com Another strategy employs a combination of hydrogen peroxide and zirconium tetrachloride for the oxidative chlorination of thiols and disulfides. google.com

Aqueous Synthesis: Utilizing water as a solvent presents significant environmental benefits. nih.gov Processes for preparing aryl sulfonyl chlorides in all-aqueous systems have been developed, where the product's low solubility in water allows it to precipitate directly from the reaction mixture in high purity, simplifying isolation and minimizing the use of organic solvents. researchgate.net

Catalytic Methods: The use of catalysts can lead to milder reaction conditions and improved efficiency. For instance, a green chemical synthesis for 3-pyridinesulfonyl chloride has been patented that uses a copper catalyst in an aqueous medium, starting from 3-aminopyridine. rsc.orgresearchgate.net This method avoids phosphorus-based reagents and operates under mild conditions, leading to high yields and reduced production costs. researchgate.net

These sustainable strategies, while often demonstrated for the parent pyridine-3-sulfonyl chloride, are directly applicable to the synthesis of its 6-cyclobutoxy derivative, paving the way for more environmentally responsible manufacturing processes.

| Green Chemistry Strategy | Key Features & Advantages | Applicable Precursors | Reference(s) |

| Aqueous Diazotization-Sulfonylation | Avoids phosphorus reagents; mild conditions; high yield (≥80%); reduced waste. | 3-Aminopyridine | researchgate.net |

| NCS Chlorosulfonation | Uses odorless S-alkylisothiourea salts; avoids toxic reagents; byproduct can be recycled. | Alkyl halides/mesylates and thiourea | biosynth.com |

| Oxone-KX Oxyhalogenation | Uses water as a solvent; rapid reaction times (10-20 mins); high yields (88-98%). | Thiols and disulfides | nih.gov |

| Aqueous Process Chemistry | Product precipitates from the reaction; safer and more robust; scalable. | Aryl amines | researchgate.net |

Continuous Flow Chemistry for Enhanced Process Efficiency

Continuous flow chemistry is emerging as a powerful technology for the synthesis of chemical intermediates and active pharmaceutical ingredients (APIs). ambeed.comresearchgate.net Its advantages over traditional batch processing—including superior heat and mass transfer, enhanced safety, and potential for automation—make it highly suitable for the production of sulfonyl chlorides, where reactions can be highly exothermic. ambeed.comnih.gov

Research has demonstrated the successful implementation of continuous flow systems for:

In Situ Generation and Reaction: Flow protocols can generate unstable intermediates like diazonium salts in situ, which are then immediately reacted to form the sulfonyl chloride. nih.gov This minimizes the risks associated with the accumulation of hazardous compounds.

Process Intensification: The small reactor volumes and short residence times in flow systems can lead to significantly higher space-time yields compared to batch processes. ambeed.comnih.gov For example, an automated continuous process for aryl sulfonyl chlorides using continuous stirred-tank reactors (CSTRs) demonstrated a nearly doubled spacetime yield compared to optimized batch conditions. ambeed.com

Multistep Telescoped Synthesis: Flow chemistry allows for the "telescoping" of multiple reaction steps without the need to isolate intermediates. umd.edu A future synthesis of a complex molecule incorporating the 6-cyclobutoxypyridine-3-sulfonyl moiety could involve its formation in one flow module, followed by its immediate use in a subsequent sulfonamide-forming reaction in the next module, streamlining the entire process. researchgate.net

The application of continuous flow technology to the synthesis of 6-Cyclobutoxypyridine-3-sulfonyl chloride promises not only to improve the efficiency and safety of its production but also to facilitate its seamless integration into automated, multi-step manufacturing of downstream products. ambeed.com

Exploration of Novel Reactivity and Selectivity Patterns

While 6-Cyclobutoxypyridine-3-sulfonyl chloride is primarily used as a sulfonylating agent for amines and other nucleophiles, ongoing research is uncovering novel reactivity patterns for sulfonyl chlorides that could expand their synthetic utility.

Future explorations may focus on:

Activation of C-H Bonds: Recent studies have shown that aryl sulfonyl chlorides can participate in reactions that result in the formal sulfonylation of unactivated C-H bonds. For example, 4-picoline derivatives react with aryl sulfonyl chlorides to form aryl picolyl sulfones, proceeding through an N-sulfonyl 4-alkylidene dihydropyridine (B1217469) intermediate. This opens the possibility of using 6-Cyclobutoxypyridine-3-sulfonyl chloride in novel C-C or C-S bond-forming reactions.

Electrophilic Cyclization: The sulfonyl chloride group can act as an electrophile to trigger intramolecular cyclization with unsaturated systems like alkenes or alkynes. This reactivity could be harnessed to construct novel heterocyclic systems where the 6-cyclobutoxypyridine moiety is fused or appended to a new ring structure, a powerful tool for building molecular complexity.

Late-Stage Functionalization: Methods are being developed for the selective conversion of stable, ubiquitous functional groups like primary sulfonamides back into highly reactive sulfonyl chlorides under mild conditions. This "late-stage" activation, using reagents like pyrylium (B1242799) salts, allows for the diversification of complex, drug-like molecules. A molecule containing a 6-cyclobutoxypyridine-3-sulfonamide could be activated in the final steps of a synthesis to be coupled with a variety of nucleophiles, rapidly generating a library of analogues.

Integration into Multicomponent Reactions and Automated Synthesis

The drive for efficiency in drug discovery and chemical synthesis has led to the increasing adoption of multicomponent reactions (MCRs) and automated synthesis platforms.

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a product that contains portions of all starting materials. They are highly valued for their atom economy and ability to rapidly generate molecular diversity. While direct participation of sulfonyl chlorides in classic MCRs like the Ugi or Passerini reaction is not typical, there is significant potential for their use in MCR-based workflows. For instance, a product from an MCR could be subsequently functionalized using 6-Cyclobutoxypyridine-3-sulfonyl chloride. Furthermore, research into new MCRs could identify pathways where a sulfonyl chloride or a surrogate could be directly incorporated.

Automated Synthesis: Automated platforms, often integrating flow chemistry and solid-phase synthesis, enable the "push-button" production of molecules. An automated synthesis could be programmed to perform the formation of 6-Cyclobutoxypyridine-3-sulfonyl chloride, followed by its reaction with a library of amines loaded into the system, and subsequent purification, all without manual intervention. ambeed.com This high-throughput approach can dramatically accelerate the synthesis of compound libraries for screening and lead optimization.

The integration of 6-Cyclobutoxypyridine-3-sulfonyl chloride into these advanced synthetic workflows will be a key direction for leveraging its utility in modern, rapid, and efficient chemical discovery.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 6-Cyclobutoxypyridine-3-sulfonyl chloride, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves sulfonation of pyridine derivatives followed by cyclobutoxy group introduction. A two-step approach is common:

Sulfonation : React pyridine-3-sulfonic acid with chlorinating agents (e.g., PCl₅ or SOCl₂) under anhydrous conditions to form pyridine-3-sulfonyl chloride.

Cyclobutoxylation : Use nucleophilic substitution with cyclobutanol in the presence of a base (e.g., NaH or K₂CO₃) in aprotic solvents like DMF.

- Purity Optimization : Purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity using HPLC (>98%) and NMR (¹H/¹³C) to detect residual solvents or byproducts .

Q. What safety protocols are critical for handling 6-Cyclobutoxypyridine-3-sulfonyl chloride in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation.

- Storage : Store in airtight containers under inert gas (Ar/N₂) at 2–8°C to prevent hydrolysis.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Consult safety data sheets (SDS) for emergency protocols .

Q. Which spectroscopic techniques are most reliable for characterizing 6-Cyclobutoxypyridine-3-sulfonyl chloride?

- Methodological Answer :

- ¹H/¹³C NMR : Identify cyclobutoxy protons (δ 4.5–5.0 ppm) and pyridine ring protons (δ 8.0–9.0 ppm).

- FT-IR : Confirm sulfonyl chloride groups (S=O stretch at ~1370 cm⁻¹ and 1180 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (expected m/z ~247.7 for [M+H]⁺).

- Elemental Analysis : Validate C, H, N, S, and Cl percentages (±0.3% tolerance) .

Advanced Research Questions

Q. How does the cyclobutoxy group affect the reactivity of 6-Cyclobutoxypyridine-3-sulfonyl chloride in nucleophilic substitutions?

- Methodological Answer : The cyclobutoxy group’s steric hindrance and electron-donating effects influence reactivity:

- Steric Effects : Reduced accessibility to the sulfonyl chloride site may lower reaction rates with bulky nucleophiles (e.g., tert-butylamine).

- Electronic Effects : The oxygen in cyclobutoxy donates electron density via resonance, potentially stabilizing transition states.

- Experimental Design : Compare kinetic data with analogous compounds (e.g., 6-methoxy variants) using UV-Vis or stopped-flow techniques to quantify rate differences .

Q. What advanced methods can study the adsorption behavior of 6-Cyclobutoxypyridine-3-sulfonyl chloride on indoor surfaces?

- Methodological Answer :

- Microspectroscopic Imaging : Use AFM-IR or ToF-SIMS to map surface adsorption at nanoscale resolution.

- Controlled Environment Chambers : Expose materials (e.g., drywall or PVC) to the compound under varying humidity (30–70% RH) and temperature (20–40°C).

- Quantitative Analysis : Extract adsorbed species with acetonitrile and quantify via LC-MS. Compare with computational models (DFT) to predict binding energies .

Q. How can researchers resolve contradictions in reported reaction yields during sulfonylation using 6-Cyclobutoxypyridine-3-sulfonyl chloride?

- Methodological Answer : Contradictions often arise from solvent polarity, moisture, or nucleophile strength. A systematic approach includes:

Parameter Screening : Design a DOE (Design of Experiments) varying solvents (THF vs. DCM), bases (Et₃N vs. DBU), and reaction times.

Moisture Control : Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O).

Byproduct Analysis : Employ GC-MS to identify side products (e.g., hydrolysis to sulfonic acids).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.